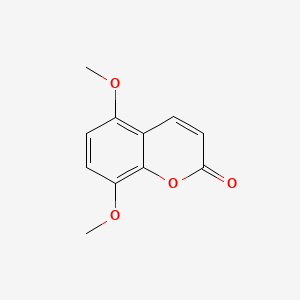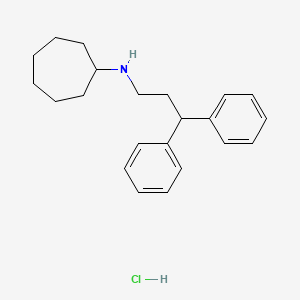![molecular formula C26H42O10 B14621642 Butyl prop-2-enoate;methyl 2-methylprop-2-enoate;2-[2-[2-(2-methylprop-2-enoyloxy)ethoxy]ethoxy]ethyl 2-methylprop-2-enoate CAS No. 56938-23-9](/img/structure/B14621642.png)
Butyl prop-2-enoate;methyl 2-methylprop-2-enoate;2-[2-[2-(2-methylprop-2-enoyloxy)ethoxy]ethoxy]ethyl 2-methylprop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propenoic acid, 2-methyl-, 1,2-ethanediylbis(oxy-2,1-ethanediyl) ester, polymer with butyl 2-propenoate and methyl 2-methyl-2-propenoate is a complex polymeric compound. It is commonly used in various industrial applications due to its unique chemical properties. This compound is known for its versatility and is often utilized in the production of coatings, adhesives, and sealants.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 2-methyl-, 1,2-ethanediylbis(oxy-2,1-ethanediyl) ester involves the esterification of 2-Propenoic acid, 2-methyl- with 1,2-ethanediylbis(oxy-2,1-ethanediyl). This reaction typically requires a catalyst, such as sulfuric acid, and is conducted under reflux conditions to ensure complete esterification .
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-Propenoic acid, 2-methyl-, 1,2-ethanediylbis(oxy-2,1-ethanediyl) ester undergoes various chemical reactions, including:
Polymerization: This compound can undergo free radical polymerization in the presence of initiators like benzoyl peroxide or azobisisobutyronitrile (AIBN).
Hydrolysis: In acidic or basic conditions, the ester bonds can be hydrolyzed to yield the corresponding alcohols and acids.
Common Reagents and Conditions
Polymerization: Benzoyl peroxide, AIBN, elevated temperatures (60-80°C).
Hydrolysis: Hydrochloric acid, sodium hydroxide, water, reflux conditions.
Major Products Formed
Polymerization: High molecular weight polymers used in coatings and adhesives.
Hydrolysis: 2-Propenoic acid, 2-methyl- and 1,2-ethanediylbis(oxy-2,1-ethanediyl) alcohol.
Aplicaciones Científicas De Investigación
2-Propenoic acid, 2-methyl-, 1,2-ethanediylbis(oxy-2,1-ethanediyl) ester, polymer with butyl 2-propenoate and methyl 2-methyl-2-propenoate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of this compound primarily involves its ability to undergo polymerization and form cross-linked networks. These networks provide structural integrity and durability to the materials in which they are used. The molecular targets include the vinyl groups present in the monomers, which react to form covalent bonds, creating a three-dimensional polymer network .
Comparación Con Compuestos Similares
Similar Compounds
2-Propenoic acid, 2-methyl-, methyl ester, polymer with butyl 2-propenoate and ethenylbenzene: .
2-Propenoic acid, 2-methyl-, 1,2-ethanediyl ester: .
2-Propenoic acid, 2-methyl-, 2-methylpropyl ester: .
Uniqueness
Compared to similar compounds, 2-Propenoic acid, 2-methyl-, 1,2-ethanediylbis(oxy-2,1-ethanediyl) ester, polymer with butyl 2-propenoate and methyl 2-methyl-2-propenoate offers superior mechanical properties and chemical resistance. Its unique structure allows for the formation of highly cross-linked polymers, making it ideal for applications requiring high durability and stability.
Propiedades
Número CAS |
56938-23-9 |
|---|---|
Fórmula molecular |
C26H42O10 |
Peso molecular |
514.6 g/mol |
Nombre IUPAC |
butyl prop-2-enoate;methyl 2-methylprop-2-enoate;2-[2-[2-(2-methylprop-2-enoyloxy)ethoxy]ethoxy]ethyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C14H22O6.C7H12O2.C5H8O2/c1-11(2)13(15)19-9-7-17-5-6-18-8-10-20-14(16)12(3)4;1-3-5-6-9-7(8)4-2;1-4(2)5(6)7-3/h1,3,5-10H2,2,4H3;4H,2-3,5-6H2,1H3;1H2,2-3H3 |
Clave InChI |
BHYKTJVJXZAAFT-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC(=O)C=C.CC(=C)C(=O)OC.CC(=C)C(=O)OCCOCCOCCOC(=O)C(=C)C |
Números CAS relacionados |
56938-23-9 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[2-(2-Chlorophenyl)-4-methylpentyl]imidazole;nitric acid](/img/structure/B14621577.png)
![Stannane, triphenyl[[piperidino(thiocarbonyl)]thio]-](/img/structure/B14621592.png)
![1,4-Bis[(4-methylphenyl)methyl]naphthalene](/img/structure/B14621593.png)



![4-[(2,6-Dichlorophenyl)methoxy]-1-methyl-3,5-diphenyl-1H-pyrazole](/img/structure/B14621600.png)


![1-(Propan-2-yl)bicyclo[2.2.1]heptan-2-one](/img/structure/B14621623.png)
![[2-Methyl-5-(prop-1-en-2-yl)cyclopent-1-en-1-yl]methanol](/img/structure/B14621633.png)


